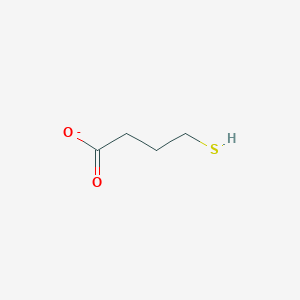

4-sulfanylbutanoic acid

Description

Conceptual Frameworks in Organosulfur Chemistry

Organosulfur chemistry is the study of the synthesis and properties of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature and are essential for life, with two of the twenty common amino acids, cysteine and methionine, being organosulfur compounds. wikipedia.org 4-Sulfanylbutanoic acid falls within this class of molecules and is specifically categorized as a thiol, a compound containing a sulfhydryl (-SH) group. chemicalbook.com It is also considered a thia fatty acid, which are fatty acid derivatives with a sulfur atom at a specific position in the carbon chain. hmdb.ca The presence of the sulfur atom imparts distinct chemical properties to the molecule, influencing its reactivity and potential applications.

The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfide bonds. ontosight.ai This reactivity is a key aspect of its role in various chemical and biological processes. Furthermore, the carbon-sulfur bond in organosulfur compounds is generally weaker than a carbon-carbon or carbon-oxygen bond, making these compounds valuable intermediates in organic synthesis.

Significance as a Bifunctional Carboxylic Acid Thiol

The defining characteristic of this compound is its bifunctionality, possessing both a carboxylic acid (-COOH) and a thiol (-SH) group. ontosight.ainih.gov This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthesis. chemicalbook.com The carboxylic acid group can undergo typical reactions such as esterification and amidation, while the thiol group can engage in nucleophilic substitution and oxidation reactions. smolecule.com

This bifunctional nature is particularly significant in fields like materials science and polymer chemistry. For instance, the carboxylic acid can be used to anchor the molecule to a surface or incorporate it into a polymer backbone, while the thiol group can be used for cross-linking or further functionalization. This allows for the precise design and synthesis of materials with tailored properties. The ability of bifunctional carboxylic acids to be reduced by enzymes like carboxylic acid reductases (CARs) to their corresponding aldehydes or alcohols further expands their synthetic utility. nih.gov

Interdisciplinary Relevance in Chemical and Biological Sciences

The unique properties of this compound have led to its application across a spectrum of scientific fields, from chemistry and materials science to biology and medicine.

In chemistry , it serves as a versatile synthetic intermediate. chemicalbook.com Its bifunctionality is exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai It is also used in the development of polymers and as a component in the synthesis of quantum dots, where it acts as a capping agent to control nanoparticle growth and stability. chemimpex.comresearchgate.net

In the biological sciences , this compound and its derivatives have been investigated for their potential therapeutic properties. Research has explored their use as antioxidants and for their potential neuroprotective effects. chemimpex.comsmolecule.com The thiol group can interact with biological systems, for example, by participating in thiol-disulfide exchange reactions with proteins. chemimpex.com Its structural similarity to naturally occurring molecules allows it to be recognized and processed by enzymes, leading to its investigation in metabolic studies. nih.gov Furthermore, its derivatives have been used in the development of drug delivery systems, such as in the creation of mannosylated polymeric micelles for targeted RNAi delivery to macrophages. nih.gov

The interdisciplinary nature of this compound is further highlighted by its use in the study of spin crossover-complexes and in the development of thermoresponsive nanostructured surfaces for tissue engineering. rsc.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

13095-66-4 |

|---|---|

Molecular Formula |

C4H7O2S- |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

4-sulfanylbutanoate |

InChI |

InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6)/p-1 |

InChI Key |

DTRIDVOOPAQEEL-UHFFFAOYSA-M |

SMILES |

C(CC(=O)[O-])CS |

Canonical SMILES |

C(CC(=O)[O-])CS |

Other CAS No. |

13095-66-4 |

Related CAS |

13095-73-3 (parent acid) |

Synonyms |

4-mercaptobutanoic acid 4-mercaptobutyrate 4-mercaptobutyrate monopotassium salt 4-mercaptobutyrate monosodium salt 4-mercaptobutyrate, Calcium salt (2:1) 4-mercaptobutyrate, magnesium salt (2:1) 4-mercaptobutyrate, parent acid |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Sulfanylbutanoic Acid

Primary Synthetic Routes and Reaction Conditions

The principal methods for synthesizing 4-sulfanylbutanoic acid involve the introduction of a thiol group onto a four-carbon backbone.

The direct thiolation of butanoic acid or its derivatives can be a challenging endeavor. However, general strategies for the introduction of a thiol group into an aliphatic chain can be applied. One such approach is the reaction of a suitable butanoic acid derivative with a source of sulfur, such as hydrogen sulfide (B99878) or its salts. These reactions often require activation of the carboxylic acid or the use of a precursor with a leaving group at the 4-position.

Another versatile method for the synthesis of thiols is through the reaction of butyric acid derivatives with thiolating agents in the presence of a catalyst. While specific examples for this compound are not extensively detailed, the general principles of these reactions are well-established.

A common and well-documented route to this compound involves the use of a precursor molecule, most notably 4-bromobutanoic acid. This method relies on a nucleophilic substitution reaction where a sulfur nucleophile displaces the bromide ion.

The synthesis of the 4-bromobutanoic acid precursor often starts from γ-butyrolactone. The ring-opening of γ-butyrolactone can be achieved by treatment with hydrobromic acid, often in the presence of sulfuric acid, to yield 4-bromobutanoic acid. chemicalbook.com One patented method describes the direct passage of dry hydrogen bromide gas through a solution of gamma-butyrolactone (B3396035) in an organic solvent to produce 4-bromobutyric acid in high yield. google.com

Once 4-bromobutanoic acid is obtained, it can be reacted with a variety of sulfur-containing nucleophiles to introduce the thiol group. A typical procedure involves the reaction of 4-bromobutyric acid with sodium hydrosulfide (B80085) (NaSH) or a similar thiolating agent. The reaction is generally carried out in a suitable solvent, such as water or an alcohol, under reflux conditions. smolecule.com The hydrosulfide anion (SH⁻) acts as the nucleophile, attacking the carbon atom bonded to the bromine and displacing the bromide ion in an Sₙ2 reaction.

An alternative precursor approach starts with the reduction of gamma-butyrolactone to 4-hydroxybutyric acid, which is then converted to 4-bromobutyric acid using a reagent like phosphorus tribromide. The subsequent displacement of the bromide with sodium hydrosulfide yields this compound. smolecule.com

Table 1: Synthesis of this compound from 4-Bromobutanoic Acid

| Reactant | Reagent | Product | Reaction Type |

| 4-Bromobutanoic acid | Sodium hydrosulfide (NaSH) | This compound | Nucleophilic Substitution |

Derivatization Strategies and Functional Group Transformations

The presence of both a carboxylic acid and a thiol group in this compound allows for a wide range of derivatization reactions, enabling the synthesis of various functionalized molecules.

The carboxylic acid moiety of this compound can undergo esterification with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or the water formed during the reaction is removed. organic-chemistry.org Common acid catalysts include sulfuric acid and tosic acid. masterorganicchemistry.com

Amidation of the carboxylic acid group can be achieved by reacting this compound with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent. Catalytic methods, such as the use of titanium tetrafluoride, have also been reported for the direct amidation of carboxylic acids with amines. researchgate.net

The thiol group of this compound is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide, while stronger oxidizing agents can produce sulfonic acids. The oxidation of thiols to disulfides can be achieved using a variety of reagents, including hydrogen peroxide in the presence of a catalyst. organic-chemistry.org The interconversion between the thiol and disulfide forms is a redox reaction, with the thiol being the reduced form and the disulfide being the oxidized form. libretexts.org

The reverse reaction, the reduction of a disulfide back to a thiol, is also a crucial transformation. This can be accomplished using various reducing agents. In a biological context, glutathione (B108866) is involved in such redox processes, and in laboratory settings, reagents like β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) are commonly used to maintain proteins in their reduced thiol state. libretexts.org

The controlled oxidation of two molecules of this compound results in the formation of a disulfide bond, yielding 4,4'-dithiodibutyric acid. nih.gov This oxidative dimerization is a common reaction for thiols. nih.gov 4,4'-dithiodibutyric acid is an organic disulfide that can be synthesized through the formal oxidative dimerization of this compound. nih.gov This compound has applications as a linker in bioconjugation and in the synthesis of polymers. chemimpex.com

The formation of this disulfide can be achieved through various oxidative methods. The reaction involves the removal of a hydrogen atom from each of the two thiol groups and the subsequent formation of a sulfur-sulfur bond.

Table 2: Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |

| Thiol | Oxidation | Mild Oxidizing Agent | Disulfide (4,4'-dithiodibutyric acid) |

| Disulfide | Reduction | Reducing Agent | Thiol (this compound) |

Synthesis of Sulfur-Containing Heterocyclic Derivatives

This compound serves as a key precursor for the synthesis of various sulfur-containing heterocyclic derivatives. The presence of both a nucleophilic thiol group and an electrophilic carboxylic acid group within the same molecule allows for intramolecular reactions to form cyclic structures.

One of the most direct and common heterocyclic derivatives synthesized from this compound is its corresponding γ-thiolactone, tetrahydro-2-thiophenone . This intramolecular cyclization is typically achieved through acid catalysis, which facilitates the esterification reaction between the thiol and carboxylic acid moieties. The reaction involves the protonation of the carboxylic acid group, enhancing its electrophilicity, followed by the nucleophilic attack of the sulfur atom and subsequent dehydration to yield the five-membered thiolactone ring.

The general transformation can be represented as follows:

HOOC-(CH₂)₃-SH ⇌ Tetrahydro-2-thiophenone + H₂O

While the direct synthesis of other sulfur-containing heterocycles from this compound is less commonly documented, the resulting γ-thiolactone can be a versatile intermediate for further transformations. For instance, reduction of the thiolactone can lead to tetrahydrothiophene (B86538) , and various reactions at the carbonyl group or the α-carbon can be employed to introduce further complexity and generate a range of substituted tetrahydrothiophene derivatives.

| Heterocyclic Derivative | Synthetic Approach from this compound | Key Reaction Type |

| Tetrahydro-2-thiophenone | Direct intramolecular cyclization | Acid-catalyzed thioesterification |

| Tetrahydrothiophene | Reduction of the intermediate γ-thiolactone | Reduction |

| Substituted Tetrahydrothiophenes | Further modification of the γ-thiolactone intermediate | Various (e.g., alkylation, condensation) |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and selective routes for the synthesis of this compound, often providing advantages in terms of yield, reaction conditions, and sustainability. Key catalytic strategies include the ring-opening of γ-butyrolactone and biocatalytic approaches.

A prevalent catalytic method for the synthesis of this compound involves the ring-opening of γ-butyrolactone , a readily available and inexpensive starting material. This reaction is typically carried out using a sulfur nucleophile, such as hydrogen sulfide or a hydrosulfide salt, in the presence of a suitable catalyst. Various catalysts can be employed to facilitate this transformation, including both homogeneous and heterogeneous systems. Lewis acids and solid acid catalysts have been shown to promote the ring-opening of the lactone, allowing for the subsequent addition of the sulfur nucleophile.

Another promising avenue in the synthesis of this compound is the use of biocatalysis. Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the environmental impact of the synthetic process. While specific enzymes for the direct synthesis of this compound are a developing area of research, enzymes such as lipases and esterases could potentially be engineered to catalyze the ring-opening of γ-butyrolactone with a sulfur nucleophile. The inherent chirality of enzymes could also open up possibilities for the enantioselective synthesis of substituted this compound derivatives.

Metal catalysts have also been explored for reactions involving related compounds, suggesting their potential application in the synthesis of this compound. For example, transition metal complexes can be used to activate γ-butyrolactone or to facilitate the introduction of the thiol group.

| Catalytic Approach | Precursor | Catalyst Type | Description |

| Catalytic Ring-Opening | γ-Butyrolactone | Lewis Acids, Solid Acids | The catalyst activates the lactone ring, facilitating nucleophilic attack by a sulfur source. |

| Biocatalysis | γ-Butyrolactone or other precursors | Enzymes (e.g., lipases, esterases) | Enzymes provide a highly selective and environmentally benign route to the target molecule. |

| Metal Catalysis | γ-Butyrolactone or other precursors | Transition Metal Complexes | Metal catalysts can be employed to activate substrates and facilitate key bond-forming reactions. |

Biochemical and Biological Research of 4 Sulfanylbutanoic Acid and Its Derivatives

Metabolic Integration and Enzyme Substrate Activity

While 4-sulfanylbutanoic acid itself is not a central metabolite in major pathways, its derivative, homocysteine, is a pivotal junction point in cellular metabolism. Its interactions are fundamental to methylation reactions and the synthesis of sulfur-containing compounds.

Current research does not prominently feature this compound or its derivatives as direct intermediates in the primary pathways of fatty acid biosynthesis. Fatty acid synthesis is a highly conserved process that creates fatty acids from acetyl-CoA and NADPH. wikipedia.org The process involves the iterative extension of a growing fatty acid chain, using malonyl-CoA as the two-carbon donor, with all intermediates covalently attached to an Acyl Carrier Protein (ACP). nih.govcsun.edu The key enzymes, acetyl-CoA carboxylase and fatty acid synthase, catalyze this pathway to typically produce palmitate (a 16-carbon saturated fatty acid). aocs.org While the thiol group is central to fatty acid metabolism in the form of thioesters with Coenzyme A (CoA) and ACP, the direct role of this compound is not established. nih.govnih.gov

The thiol (-SH) group is a key functional group in redox reactions. In the context of this compound's derivatives, the thiol of homocysteine is highly reactive. Homocysteine's metabolism is intricately linked with redox homeostasis. unl.edu The transsulfuration pathway, which converts homocysteine to cysteine, is crucial for the synthesis of glutathione (B108866), a major intracellular antioxidant. acs.orgresearchgate.netnih.gov This pathway connects the metabolism of sulfur-containing amino acids with the cellular redox buffering capacity. unl.edunih.gov Studies have shown that under conditions of oxidative stress, the flux of homocysteine through the transsulfuration pathway can increase, leading to greater glutathione synthesis as a corrective response. acs.orgnih.gov The enzymes central to homocysteine metabolism, such as methionine synthase and cystathionine (B15957) β-synthase, are themselves sensitive to the cellular redox state. acs.org

Enzymes catalyze reactions by lowering the activation energy, often through specific interactions within their active site. nih.govkhanacademy.org The catalytic mechanisms are diverse and can involve acid-base catalysis, covalent catalysis, and the use of cofactors. wou.edu

Homocysteine's metabolism is regulated by the allosteric modulation of key enzymes. S-adenosylmethionine (SAM), a methionine derivative, plays a crucial coordinating role. SAM acts as an allosteric activator of cystathionine β-synthase (CBS), the first enzyme in the transsulfuration pathway, thereby promoting the conversion of homocysteine to cystathionine. nih.gov Conversely, SAM acts as an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR), an enzyme involved in generating the methyl donor for the remethylation of homocysteine back to methionine. nih.gov This dual regulation ensures that when methionine levels (and thus SAM levels) are high, excess homocysteine is directed towards cysteine and glutathione synthesis rather than being recycled back to methionine. nih.govfrontiersin.org

Homocysteine (2-Amino-4-Sulfanylbutanoic Acid) Metabolism and Cellular Response

Homocysteine is a non-proteinogenic, sulfur-containing amino acid derived from the metabolism of the essential amino acid methionine. frontiersin.orgwikipedia.orgmdpi.com It stands at a critical metabolic crossroads, where its fate is determined by the cell's requirements for methionine and cysteine. nih.gov

Homocysteine is not obtained from the diet but is synthesized in the body from methionine. foodforthebrain.org The process, known as the methionine cycle, involves a series of enzymatic steps:

Activation of Methionine: Methionine is activated by ATP to form S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions, including the methylation of DNA, RNA, proteins, and lipids. wikipedia.orgresearchgate.netnih.gov

Transmethylation: SAM donates its methyl group to an acceptor molecule in a reaction catalyzed by a methyltransferase enzyme, yielding S-adenosylhomocysteine (SAH). researchgate.netnih.gov

Hydrolysis: SAH is then hydrolyzed by SAH hydrolase to release adenosine (B11128) and homocysteine. mdpi.comresearchgate.net This reaction is reversible, and the rapid removal of homocysteine is necessary to prevent the accumulation of SAH, which is a potent inhibitor of methylation reactions. mdpi.comresearchgate.net

Once formed, homocysteine can either be recycled back to methionine or be irreversibly converted to cysteine. nih.gov

| Step | Enzyme | Substrate(s) | Product(s) | Description |

|---|---|---|---|---|

| 1 | Methionine Adenosyltransferase (MAT) | Methionine, ATP | S-adenosylmethionine (SAM) | Activates methionine by transferring an adenosyl group from ATP. wikipedia.org |

| 2 | Methyltransferases (MTs) | SAM, Acceptor Molecule | S-adenosylhomocysteine (SAH), Methylated Acceptor | Transfers the methyl group from SAM to various substrates. researchgate.net |

| 3 | SAH Hydrolase (SAHH) | S-adenosylhomocysteine (SAH) | Homocysteine, Adenosine | Hydrolyzes SAH to form homocysteine and adenosine. mdpi.comresearchgate.net |

The cellular concentration of homocysteine is tightly regulated by two primary pathways: remethylation and transsulfuration. nih.govnih.gov

Remethylation Pathway: This pathway recycles homocysteine back to methionine and is crucial for maintaining the pool of this essential amino acid and SAM. foodforthebrain.org There are two parallel reactions that can accomplish this:

Folate and Vitamin B12-Dependent Remethylation: The major remethylation reaction occurs in all tissues and is catalyzed by methionine synthase. practical-haemostasis.com This enzyme transfers a methyl group from 5-methyltetrahydrofolate (a derivative of folate) to homocysteine, requiring vitamin B12 (as methylcobalamin) as a cofactor. practical-haemostasis.comnih.gov

Betaine-Dependent Remethylation: A second pathway, primarily active in the liver, uses betaine (B1666868) as the methyl donor. practical-haemostasis.com This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). acs.org

Transsulfuration Pathway: This pathway irreversibly catabolizes homocysteine, converting it to cysteine. nih.govresearchgate.net It is a two-step process that requires vitamin B6 as a cofactor: frontiersin.orgpractical-haemostasis.com

Condensation: Cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine. wikipedia.orgnih.gov This is the committed step of the transsulfuration pathway.

Cleavage: Cystathionine γ-lyase (CTH) then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. wikipedia.orgnih.gov

The cysteine produced can be incorporated into proteins or used to synthesize glutathione, taurine, and other sulfur-containing molecules. acs.orgresearchgate.net The balance between these two pathways is a key regulatory node in sulfur amino acid metabolism. nih.gov

| Feature | Remethylation Pathway | Transsulfuration Pathway |

|---|---|---|

| Primary Function | Conserves methionine by recycling homocysteine. foodforthebrain.org | Irreversibly removes excess homocysteine and synthesizes cysteine. nih.gov |

| Key Enzyme(s) | Methionine Synthase (MS), Betaine-Homocysteine Methyltransferase (BHMT). practical-haemostasis.com | Cystathionine β-Synthase (CBS), Cystathionine γ-Lyase (CTH). nih.gov |

| Required Vitamin Cofactor(s) | Folate (as 5-MTHF), Vitamin B12 (for MS). practical-haemostasis.comnih.gov | Vitamin B6 (Pyridoxal-5'-phosphate). nih.govpractical-haemostasis.com |

| Starting Substrates | Homocysteine, 5-Methyltetrahydrofolate OR Betaine. practical-haemostasis.com | Homocysteine, Serine. wikipedia.org |

| Final Product(s) | Methionine, Tetrahydrofolate OR Dimethylglycine. researchgate.net | Cysteine, α-ketobutyrate, Ammonia. wikipedia.org |

| Regulation | Inhibited by S-adenosylmethionine (SAM) at the MTHFR step. nih.gov | Activated by S-adenosylmethionine (SAM) at the CBS step. nih.gov |

Molecular Signaling Pathways Modulated by Homocysteine (e.g., MAPK, PI3K/Akt)

Homocysteine, a sulfur-containing amino acid structurally related to this compound, is known to modulate several critical molecular signaling pathways, which can influence a variety of cellular processes. Pathologically high concentrations of homocysteine can activate multiple protein kinase signaling pathways in mammalian cells. ahajournals.org

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK1/2, p38 MAPK, and JNK, are significantly affected by homocysteine. Studies have shown that homocysteine can stimulate the rapid and sustained phosphorylation of p38 MAPK in platelets, an effect that is both time- and dose-dependent. nih.gov This activation of the p38 MAPK/cPLA2 pathway may contribute to the platelet hyperactivity observed in hyperhomocysteinemia. nih.gov Furthermore, research indicates that homocysteine-induced production of chemokines like MCP-1 and IL-8 is mediated by MAPK signaling pathways. nih.gov The activation of ERK and p38 MAP kinase can lead to the phosphorylation and activation of the transcription factor CREB (cAMP-response element binding protein). ahajournals.org

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another key target of homocysteine modulation. This pathway is crucial for regulating cell growth, survival, proliferation, and metabolism. nih.govyoutube.com The process begins when extracellular signals activate PI3K, which then phosphorylates PIP2 to generate PIP3. nih.gov This recruits the serine/threonine kinase Akt to the plasma membrane, where it is activated. science.gov Research has demonstrated that homocysteine can promote cardiac fibrosis by activating the PI3K/Akt/FoxO3 pathway. nih.gov In fibroblasts exposed to homocysteine, the expression of FoxO3 was downregulated, while the phosphorylation of Akt and FoxO3 was significantly increased, suggesting that FoxO3 activity is suppressed by homocysteine exposure. nih.gov Activated Akt can modulate numerous substrates involved in cell survival and cell cycle progression. science.gov

| Signaling Pathway | Key Proteins Modulated by Homocysteine | Observed Cellular Effect | Reference |

|---|---|---|---|

| MAPK | p38 MAPK, ERK1/2, JNK | Increased chemokine (MCP-1, IL-8) production; Platelet activation | nih.govnih.gov |

| PI3K/Akt | PI3K, Akt, FoxO3 | Promotion of cardiac fibrosis; Suppression of FoxO3 activity | nih.gov |

Microbial Metabolism and Biodegradation of Sulfur-Containing Compounds

The bacterium Rhodococcus erythropolis MI2 possesses the unique ability to utilize the xenobiotic compound 4,4'-dithiodibutyric acid (DTDB) as its sole carbon source. asm.orgplos.org The catabolism of DTDB is initiated by the symmetrical cleavage of the disulfide bond. asm.org This crucial first step is catalyzed by an NADH:flavin oxidoreductase (Nox), a type of disulfide reductase, which breaks down one molecule of DTDB into two molecules of 4-mercaptobutyric acid (4MB), another name for this compound. asm.orgplos.org

Following the initial cleavage, the proposed pathway involves the oxidation of 4MB. asm.orgnih.gov It is hypothesized that a putative oxygenase, possibly a luciferase-like monooxygenase, converts 4MB into 4-oxo-4-sulfanylbutyric acid. plos.orgnih.gov This intermediate is then believed to undergo desulfurization, where the sulfur moiety is removed, yielding succinic acid. asm.orgplos.org Succinic acid can then enter central metabolic pathways to be further utilized by the bacterium. asm.org Physiological studies of R. erythropolis MI2 mutants have shown the accumulation of intermediates such as 4MB, 4-oxo-4-sulfanylbutanoic acid, and succinic acid in culture supernatants, supporting this proposed degradation pathway. nih.gov

| Step | Substrate | Enzyme (Verified or Putative) | Product | Reference |

|---|---|---|---|---|

| 1. Cleavage | 4,4'-Dithiodibutyric Acid (DTDB) | NADH:flavin oxidoreductase (Nox) | 4-Mercaptobutyric Acid (4MB) | asm.orgplos.org |

| 2. Oxidation | 4-Mercaptobutyric Acid (4MB) | Putative Oxygenase / Monooxygenase | 4-oxo-4-sulfanylbutyric acid | plos.orgnih.gov |

| 3. Desulfurization | 4-oxo-4-sulfanylbutyric acid | Putative Desulfhydrase | Succinic acid + Hydrogen sulfide (B99878) | asm.orgnih.gov |

The enzymatic cleavage and transformation of thiol compounds are fundamental processes in microbial biochemistry. nih.gov In vivo, the formation and reduction of disulfide bonds are catalyzed by specialized thiol-disulfide exchanging enzymes, which often contain a Cys-X-X-Cys active site motif. nih.gov These enzymes are crucial for maintaining the cellular redox balance and are involved in various catalytic and regulatory cycles. nih.gov

In the context of DTDB degradation by Rhodococcus erythropolis MI2, the initial and most critical step is the cleavage of the disulfide bond, which is performed by the disulfide-reductase Nox. plos.org This enzyme uses NADH to reduce the disulfide bond, yielding two molecules of the corresponding thiol, 4-mercaptobutyric acid. plos.orgplos.org This type of reductive cleavage is a common strategy employed by microorganisms to break down disulfide-containing molecules. Bacteria possess various thiol-dependent antioxidant systems, such as the thioredoxin (Trx) and glutathione (GSH) systems, which involve thiol reductases that modulate the redox status of cysteine residues in proteins. mdpi.com These systems are essential for protecting cells from oxidative damage and for a wide range of metabolic functions. mdpi.comacs.org

The sulfur cycle is a critical biogeochemical cycle where sulfur moves between various organic and inorganic forms, largely driven by microbial activities. wikipedia.orgfrontiersin.org Desulfurization is a key step in this cycle, involving the removal of sulfur from organic molecules. wikipedia.org

In the proposed catabolic pathway for DTDB in Rhodococcus erythropolis MI2, after 4-mercaptobutyric acid is oxidized to 4-oxo-4-sulfanylbutyric acid, a desulfurization step occurs. plos.orgnih.gov It is hypothesized that a putative desulfhydrase enzyme catalyzes the abstraction of the sulfur group, releasing it as volatile hydrogen sulfide (H₂S) and generating succinic acid. asm.orgplos.orgnih.gov While a gene coding for a putative desulfhydrase was identified in the genome of strain MI2, another enzyme, a putative sulfide:quinone oxidoreductase, was also found to be significantly expressed and could be involved in the removal of the sulfur group. nih.gov This release of H₂S is a form of mineralization, converting organic sulfur into an inorganic form, which is a central process in the broader microbial sulfur cycle. wikipedia.org Microorganisms have evolved diverse pathways for exploiting sulfur-redox reactions for energy generation, including the reduction of sulfur oxyanions and the oxidation of sulfides. nih.gov

Investigations into Potential Biological Activities

Thiol-containing compounds, such as this compound, play a vital role in cellular defense against oxidative stress. longdom.org The sulfhydryl (-SH) group is highly reactive and can act as a potent antioxidant. nih.gov The deprotonation of a thiol leads to a thiolate anion (RS⁻), which can undergo various oxidative modifications, allowing it to scavenge reactive oxygen species (ROS). nih.gov

Low molecular weight antioxidants, including the major cellular thiol glutathione, are crucial for the antioxidative defense mechanisms of cells. nih.gov Glutathione prevents cell damage induced by ROS by scavenging free radicals through both non-enzymatic and enzymatic reactions. nih.gov The non-enzymatic antioxidant activity is directly contributed by its free thiol group. nih.gov Similarly, the thiol group in this compound can donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions.

Cells have evolved highly efficient and specific thiol-based antioxidant enzymes, such as glutathione peroxidases and peroxiredoxins, which catalyze the reduction of hydrogen peroxide and organic hydroperoxides. nih.govnih.gov These enzymes rely on the redox activity of cysteine residues. The antioxidant properties of thiol compounds are also linked to their ability to chelate metals and to recycle other key antioxidants like vitamins C and E. mdpi.com By neutralizing ROS and modulating the cellular redox state, thiol compounds like this compound can protect essential biomolecules such as lipids, proteins, and DNA from oxidative damage. nih.govmdpi.com

Neuroprotective Research in Cellular Models

Currently, there is a notable lack of publicly available scientific literature specifically investigating the neuroprotective effects of this compound in cellular models. While studies have explored the neuroprotective properties of other butanoic acid derivatives, such as 4-phenylbutyric acid, direct research into the potential of this compound to protect neurons from damage or degeneration in vitro has not been identified in comprehensive searches of scientific databases. Therefore, no specific findings on its efficacy, mechanisms of action, or the cellular contexts in which it might be neuroprotective can be reported at this time.

Modulation of Cellular Signaling Pathways

Interaction with Biological Targets: Enzymes and Receptors

Research into the interaction of derivatives of this compound with biological targets has yielded specific findings, particularly concerning the gamma-aminobutyric acid (GABA) type A (GABAA) receptor complex. Studies have focused on alkyl-substituted γ-thiobutyrolactones, which are cyclic esters of this compound.

These investigations have revealed that γ-thiobutyrolactones interact with the picrotoxin (B1677862) binding site on the GABAA receptor. nih.govcapes.gov.br This interaction is allosteric, meaning the lactones bind to a site distinct from the main GABA binding site and modulate the receptor's function. nih.gov Specifically, these compounds have been shown to accelerate the dissociation rate of [35S]t-butylbicyclophosphorothionate (TBPS), a ligand that binds to the picrotoxin site. nih.gov This indicates an allosteric interaction rather than direct competitive inhibition. nih.gov

The nature of this interaction has functional consequences on neuronal activity. In studies using cultured rat hippocampal neurons, convulsant γ-thiobutyrolactones were found to reversibly diminish GABA-induced currents in a concentration-dependent manner. nih.gov This suggests that by binding to the picrotoxin receptor, these derivatives can modulate the inhibitory effects of GABA, a primary neurotransmitter in the central nervous system.

The interaction appears to be specific, as these compounds competitively displace ligands for the picrotoxin receptor but have little to no effect on the benzodiazepine (B76468) or GABA binding sites of the GABAA receptor complex at similar concentrations. capes.gov.br

| Derivative | Target | Interaction Type | Functional Effect |

| Alkyl-substituted γ-thiobutyrolactones | GABAA Receptor (Picrotoxin site) | Allosteric Modulation | Diminishes GABA-induced currents |

Advanced Applications and Interdisciplinary Research Leveraging 4 Sulfanylbutanoic Acid

Role in Advanced Materials Synthesis

4-Sulfanylbutanoic acid is a versatile compound that plays a significant role in the synthesis of advanced materials. Its bifunctional nature, possessing both a thiol (-SH) and a carboxylic acid (-COOH) group, allows it to participate in a variety of chemical reactions, making it a valuable component in the fabrication of nanoparticles, hydrogels, and modified polymers.

Nanoparticle Synthesis and Surface Functionalization

In the realm of nanotechnology, this compound is utilized as a surface functionalizing agent in the synthesis of nanoparticles, particularly metallic nanoparticles like gold (Au). smolecule.commdpi.com The thiol group exhibits a strong affinity for gold surfaces, leading to the formation of a self-assembled monolayer (SAM) on the nanoparticle. This functionalization serves several key purposes:

Stabilization: The organic layer prevents the aggregation of nanoparticles, ensuring their stability in colloidal solutions.

Biocompatibility: The carboxylic acid groups can improve the biocompatibility of the nanoparticles, making them suitable for biomedical applications. nih.gov

Further Functionalization: The exposed carboxylic acid moieties provide reactive sites for the covalent attachment of biomolecules, such as proteins, peptides, and DNA, enabling the development of targeted drug delivery systems and diagnostic tools. nih.gov

The process of functionalizing gold nanoparticles with this compound typically involves the reduction of a gold salt (e.g., HAuCl₄) in the presence of the thiol-containing acid. ucc.ie The thiol group covalently binds to the gold atoms on the nanoparticle surface. mdpi.com This surface modification can influence the physicochemical properties of the nanoparticles, including their size, shape, and surface charge.

| Nanoparticle Type | Functionalizing Agent | Key Findings | Reference |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | 4-Mercaptobenzoic acid | Achieved virtually monodisperse nanoparticles of 2 and 3 nm in diameter. | |

| Gold Nanoparticles (AuNPs) | 4-Mercaptophenylboronic acid | Successfully applied for the selective enrichment of glycopeptides. | nih.gov |

| Silver Nanoparticles (AgNPs) | 11-Mercaptoundecanoic acid | Surface modification affected nanoparticle aggregation and interaction with mutagen. | hmdb.ca |

Hydrogel Production and Crosslinking Mechanisms

This compound can function as a crosslinking agent in the production of hydrogels. smolecule.com Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. The thiol group of this compound can participate in crosslinking reactions, forming disulfide bonds (-S-S-) under oxidizing conditions. This covalent crosslinking imparts structural integrity and stability to the hydrogel network.

The carboxylic acid groups contribute to the hydrophilicity of the hydrogel, enhancing its swelling capacity. Moreover, these acidic groups can render the hydrogel pH-responsive, where the degree of swelling changes with the pH of the surrounding environment. This property is particularly useful for controlled drug delivery applications, where the drug release can be triggered by the specific pH of the target tissue. For instance, novel redox- and glucose-responsive hydrogels have been synthesized using 4-mercaptophenylboronic acid and poly(vinyl alcohol), where disulfide linkages play a crucial role in the hydrogel formation.

| Crosslinking Agent | Mechanism | Resulting Hydrogel Properties | Reference |

|---|---|---|---|

| This compound | Oxidative formation of disulfide bonds | Redox-responsive, covalent network | smolecule.com |

| Glutaraldehyde | Reaction with amine groups | Chemically stable network | nih.gov |

| Mercaptosuccinic acid | Crosslinking of chitosan | Improved mechanical characteristics | nih.gov |

Polymer Modification and Property Enhancement

The dual functionality of this compound also allows for its use in the modification of existing polymers to enhance their properties. Through various chemical reactions, it can be grafted onto polymer backbones, introducing both thiol and carboxylic acid functionalities.

For instance, polymers containing acid groups can be modified by reacting them with compounds containing other functional groups. google.com The introduction of thiol groups can facilitate crosslinking, improve adhesion to certain substrates, or provide sites for further chemical modifications, such as "click" chemistry reactions. nih.gov The carboxylic acid groups can increase the hydrophilicity and biocompatibility of the polymer, or act as internal catalysts for certain reactions. This type of polymer modification is a versatile strategy to tailor the properties of materials for specific applications, such as in the development of new biomaterials or functional coatings. nih.gov

Contributions to Pharmaceutical Precursor and Drug Design Research

Beyond materials science, this compound serves as a valuable building block in the synthesis of complex organic molecules and in the design of compounds aimed at modulating biological processes.

Building Block in Organic Synthesis for Complex Molecular Architectures

In organic synthesis, small, functionalized molecules known as building blocks are essential for the construction of more complex molecular structures. amerigoscientific.com this compound, with its defined stereochemistry and reactive handles, is a useful synthetic intermediate. chemicalbook.com Its thiol and carboxylic acid groups can be selectively reacted to build larger molecules with desired functionalities. For example, it can be used in the synthesis of various mercaptoalkanoic acids. smolecule.com The ability to participate in both nucleophilic and electrophilic reactions makes it a versatile tool for synthetic chemists in the construction of intricate molecular architectures, which are often the basis for new pharmaceutical compounds and other biologically active molecules. lifechemicals.com

Design of Compounds Modulating Protein Function and Enzyme Activity

The structural motifs present in this compound are relevant in the design of molecules that can interact with and modulate the function of proteins and enzymes. The thiol group is known to interact with metal ions present in the active sites of some enzymes, such as metallo-β-lactamases.

A study on captopril (B1668294) analogues as inhibitors of these enzymes utilized 4-(acetylthio)butanoic acid, a derivative of this compound, in their synthesis. uq.edu.au This research demonstrated that the length of the mercaptoalkyl chain can influence the inhibitory potency of the designed compounds against the IMP-1 enzyme. uq.edu.au While the direct inhibitory activity of this compound itself may be limited, its scaffold provides a basis for the design and synthesis of more potent and selective enzyme inhibitors. By modifying the core structure of this compound, researchers can develop new therapeutic agents that target specific enzymes involved in disease processes. The compound's anti-inflammatory properties have also been noted, potentially due to its ability to inhibit the release of prostaglandin (B15479496) E2. biosynth.com

| Compound Name |

|---|

| 4-(Acetylthio)butanoic acid |

| 4-Mercaptobenzoic acid |

| 4-Mercaptophenylboronic acid |

| This compound |

| 11-Mercaptoundecanoic acid |

| Captopril |

| Glutaraldehyde |

| Gold |

| Hydrogen tetrachloroaurate |

| Mercaptoalkanoic acids |

| Mercaptosuccinic acid |

| Poly(vinyl alcohol) |

| Prostaglandin E2 |

Development of Linkers in Drug Delivery Systems

The strategic design of linker molecules is a cornerstone of modern drug delivery, particularly in the realm of antibody-drug conjugates (ADCs). These linkers connect a potent cytotoxic drug to a monoclonal antibody, which in turn targets specific cancer cells. The stability of this linker in the bloodstream and its selective cleavage at the tumor site are critical for the efficacy and safety of the ADC.

This compound serves as a key precursor in the synthesis of disulfide-containing linkers, which are designed to be cleaved in the reducing environment of a tumor cell. The thiol group of this compound can undergo oxidative dimerization to form 4,4'-dithiodibutyric acid. nih.govunimi.it This resulting molecule contains a disulfide bond that is relatively stable in the bloodstream but can be readily cleaved by intracellular reducing agents like glutathione (B108866), which is found in higher concentrations in cancer cells. njbio.com

This disulfide-cleavable linker, derived from this compound, facilitates the targeted release of the cytotoxic payload directly within the cancer cell, minimizing off-target toxicity and enhancing the therapeutic window of the drug. butler.edubroadpharm.com The length of the carbon chain in the linker, which is determined by the butanoic acid backbone, can also influence the stability and reduction kinetics of the disulfide bond, allowing for the fine-tuning of drug release profiles. butler.edu

Table 1: Properties of Disulfide Linkers Derived from this compound

| Property | Description | Reference |

| Precursor Molecule | This compound | nih.govunimi.it |

| Dimerized Linker | 4,4'-Dithiodibutyric acid | nih.govunimi.it |

| Cleavage Mechanism | Reduction of the disulfide bond | njbio.com |

| Intracellular Reducing Agent | Glutathione | njbio.com |

| Application | Antibody-Drug Conjugates (ADCs) | butler.edubroadpharm.com |

Analytical Chemistry Reagent Development

In the field of analytical chemistry, reagents are sought for their ability to react specifically and sensitively with target analytes, enabling their detection and quantification. While the application of this compound as a primary analytical reagent is a specialized area, its inherent chemical properties lend it to potential uses in the development of novel analytical methods.

The thiol group of this compound can be utilized in the development of electrochemical sensors. For instance, thiol-containing compounds can self-assemble on gold surfaces, a common technique for modifying electrodes. While research has focused on the detection of the related compound 2-amino-4-sulfanylbutanoic acid (homocysteine) using such sensors, the fundamental principle of thiol-gold interaction could be applied to develop sensors where this compound acts as a capturing agent for specific analytes. mdpi.comresearchgate.net

Furthermore, the reactivity of the thiol group makes this compound a candidate for use as a derivatization reagent in chromatography. Derivatization is a process that chemically modifies an analyte to enhance its detection or separation. Although specific, widely adopted methods using this compound as a derivatizing agent are not extensively documented in mainstream analytical literature, its functional groups could theoretically be exploited to tag analytes for detection by techniques like HPLC with fluorescence or mass spectrometry detection. This would be particularly relevant for analytes that lack a suitable chromophore or ionizable group.

Based on the conducted research, there is limited specific information available detailing the established use of this compound as a primary reagent for the development of analytical chemistry assays or as a widely used derivatization agent for the quantification of other analytes.

Future Research Trajectories and Methodological Innovations

Emerging Spectroscopic and Imaging Modalities for in situ Analysis

The direct, real-time analysis of 4-sulfanylbutanoic acid within complex biological systems remains a significant challenge. However, emerging spectroscopic and imaging technologies offer promising pathways for its in situ detection and quantification. Advances in techniques sensitive to molecular vibrations and composition are moving beyond traditional bulk measurements to provide high-resolution spatial and temporal information. spectroscopyonline.com

Fluorescence microscopy, a cornerstone of cellular imaging, provides powerful tools for visualizing thiols in living cells. nih.gov Novel fluorogenic agents that are specific for thiols have been developed; these compounds are non-fluorescent until they react with a thiol group, at which point they emit a strong fluorescent signal. nih.gov This "turn-on" mechanism allows for the specific imaging and quantification of thiol concentrations and their changes within live cells, which could be adapted for tracking this compound. nih.gov

Other advanced spectroscopic methods are also being adapted for nanoscale analysis. Techniques combining atomic force microscopy with infrared spectroscopy (AFM-IR) can overcome the diffraction limits of traditional IR spectroscopy, enabling the study of minute sample quantities. spectroscopyonline.com Similarly, Surface-Enhanced Raman Spectroscopy (SERS) greatly amplifies the weak Raman signal, enhancing sensitivity to detect molecules at very low concentrations. spectroscopyonline.com These methods hold the potential to map the subcellular distribution of this compound or its metabolic products.

Table 1: Emerging Analytical Techniques for Thiol Analysis

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Live-Cell Fluorescence Imaging | Thiol-specific fluorogenic probes emit light upon reaction with a sulfhydryl group. nih.gov | Real-time visualization and quantification of the compound's uptake and distribution within living cells. nih.gov |

| AFM-IR | A pulsed laser causes thermal expansion in a sample, which is detected by an AFM tip to generate an IR absorption spectrum. spectroscopyonline.com | High-resolution chemical imaging of the compound in nanomaterials or subcellular structures. spectroscopyonline.com |

| SERS | Molecules adsorbed on a nanostructured metal surface exhibit a greatly enhanced Raman scattering signal. spectroscopyonline.com | Ultrasensitive detection and identification in complex biological fluids or at cell surfaces. spectroscopyonline.com |

| Redox-active MRI | Paramagnetic contrast agents that change their magnetic properties in response to the local redox environment. | Non-invasive imaging of redox status changes in tissues influenced by this compound. |

Advancements in Chemoinformatic and Machine Learning-Guided Discovery

The integration of chemoinformatics and machine learning (ML) is revolutionizing the discovery and design of new molecules. nih.govresearchgate.net These computational approaches can analyze vast chemical datasets to predict biological activities, properties, and potential toxicities, thereby accelerating the research and development process. youtube.comyoutube.com For this compound, these tools can guide the design of new derivatives with enhanced or novel functionalities.

Machine learning models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) studies, can establish correlations between molecular structures and their biological effects. mdpi.comnih.gov By training algorithms on data from existing thiol compounds, it is possible to predict the properties of novel, unsynthesized derivatives of this compound. nih.gov This in silico screening process can prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. youtube.com

Furthermore, deep learning and generative models can be employed for the de novo design of molecules. researchgate.net These advanced algorithms can learn the underlying principles of molecular structure and propose entirely new chemical entities based on a desired set of properties, such as improved binding affinity to a specific biological target or optimized pharmacokinetic profiles. acs.orgsemanticscholar.org This approach could lead to the discovery of next-generation compounds based on the this compound scaffold. The fusion of spectroscopy with AI and machine learning is also enhancing the depth and efficiency of data analysis, facilitating new discoveries. spectroscopyonline.com

Exploration of Novel Bioconjugation Strategies

The nucleophilic thiol group is a highly effective functional handle for bioconjugation, the process of linking molecules to biomacromolecules like proteins or polymers. The sulfanyl (B85325) group of this compound makes it a prime candidate for use in developing novel bioconjugates for therapeutic, diagnostic, and materials science applications.

A prevalent strategy involves the Michael addition reaction between a thiol and a maleimide (B117702) group. jove.com This reaction is highly selective for thiols under mild, aqueous conditions (pH 6.5-7.5), forming a stable thioether bond. jove.com This method is widely used to attach drugs or imaging agents to antibodies. jove.com However, the resulting succinimidyl thioether linkage can sometimes exhibit instability in vivo, undergoing a retro-Michael reaction that releases the conjugated molecule. jove.com

To address this, research is focused on developing more stable linkages. Other thiol-reactive functional groups, such as vinyl sulfones and pyridyl disulfides, offer alternative conjugation chemistries. acs.orgnih.gov Vinyl sulfones react specifically with thiols to form stable thioether bonds. nih.gov Pyridyl disulfide groups react with thiols to form a disulfide bond, which is cleavable under the reducing conditions found inside cells, making this strategy useful for intracellular drug release. acs.orgacs.org The exploration of these and other emerging strategies will expand the utility of this compound as a linker in advanced bioconjugate design.

Table 2: Thiol-Based Bioconjugation Reactions

| Reaction Type | Thiol-Reactive Group | Linkage Formed | Key Features |

|---|---|---|---|

| Michael Addition | Maleimide | Thioether | High selectivity for thiols at neutral pH; widely used but can show some instability in vivo. jove.com |

| Michael Addition | Vinyl Sulfone | Thioether | Forms a highly stable bond; specific to thiols under mildly acidic conditions. nih.gov |

| Disulfide Exchange | Pyridyl Disulfide | Disulfide | Forms a cleavable disulfide bond; useful for stimuli-responsive release in reducing environments. acs.orgacs.org |

| Nucleophilic Substitution | α-Halocarbonyl | Thioether | Reactive functional group for forming stable carbon-sulfur bonds. acs.orgacs.org |

Systems Biology Approaches to Thiol Metabolism

Thiol-containing molecules are integral to cellular redox homeostasis, participating in complex networks that include the glutathione (B108866) and thioredoxin systems. nih.govcore.ac.uk A systems biology approach, which integrates experimental data with computational modeling, can provide a holistic understanding of how this compound is metabolized and how it influences these broader cellular pathways. tandfonline.com

The metabolism of thiols is not fully understood, particularly in anaerobic bacteria. frontiersin.org By using techniques like proteomics and metabolomics, researchers can identify the proteins and small molecules that interact with this compound. This can help to map its metabolic fate, whether it is incorporated into other molecules, degraded, or excreted. core.ac.uk A proteome-wide analysis can identify proteins that become oxidized or otherwise modified in the presence of the compound, revealing its potential biological targets and effects on cellular signaling. core.ac.uk

This systems-level view is crucial for understanding the compound's function in both normal physiology and disease states. documentsdelivered.com For instance, dysregulation of thiol-based systems is linked to various diseases, and understanding how an exogenous thiol like this compound perturbs this network could offer therapeutic insights. tandfonline.com Such an approach moves beyond studying a single reaction to modeling the dynamic behavior of the entire thiol metabolism network.

Sustainable Synthesis and Biocatalytic Production Methods

The development of sustainable and environmentally friendly methods for chemical synthesis is a major goal in modern chemistry. For this compound, biocatalysis—the use of enzymes or whole microorganisms to perform chemical transformations—offers a powerful alternative to traditional synthetic routes. nih.gov

Enzymes such as lipases and esterases can be used in the synthesis of thiol compounds. nih.govimreblank.ch A common chemoenzymatic strategy involves the reaction of an alkene with thioacetic acid to form a stable thioacetate, which can then be hydrolyzed by an esterase to release the corresponding thiol with high yield. imreblank.ch This two-step process avoids the handling of less stable thiol compounds during the initial synthesis. imreblank.ch Lipase-catalyzed reactions can also be used to produce thioesters, which are valuable synthetic intermediates. mdpi.com

Moreover, the principles of synthetic biology and protein engineering can be applied to develop novel biocatalytic pathways for producing this compound or its precursors from renewable feedstocks. nih.govfrontiersin.org For example, engineered enzymes like glutamate (B1630785) dehydrogenase have been used to sustainably synthesize chiral γ-amino acids from biomass-derived levulinic acid. nih.govfrontiersin.org A similar strategy could be envisioned for the production of this compound, leveraging engineered enzymes to create a highly efficient and atom-economical manufacturing process. nih.gov

Q & A

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., kinetic assays vs. computational docking). Replicate studies under standardized conditions (pH, solvent, temperature). Review raw data for batch-specific impurities (e.g., disulfide contaminants) .

Q. What mechanistic insights explain the regioselectivity of this compound in thiol-ene reactions?

- Methodological Answer : Employ isotope labeling (e.g., ) to track reaction pathways. Density Functional Theory (DFT) calculations can model transition states, while -NMR kinetics reveal rate-determining steps .

Q. How can computational modeling optimize the design of this compound-based enzyme inhibitors?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., cysteine proteases). Validate with free-energy perturbation (FEP) simulations and compare with SPR binding assays .

Q. What strategies address challenges in synthesizing enantiopure this compound for chiral drug development?

Q. How does the thiol pKa of this compound influence its bioconjugation efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.